1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
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Overview
Description
1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxy group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, including the protection of functional groups, formation of the cyclohexane ring, and introduction of the benzyloxy and methoxy groups. One common method involves the use of benzyloxypyridinium triflate for the protection of alcohols and carboxylic acids under neutral reaction conditions . The synthesis may also involve Wittig rearrangement reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may play a role in binding to these targets, while the cyclohexane ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,3-bis[4-(benzyloxy)-3-methoxybenzoyl]succinate: Similar structure with additional benzyloxy and methoxy groups.
Diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Contains a pyridine ring instead of a cyclohexane ring.
Uniqueness
1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and the presence of a cyclohexane ring
Properties
Molecular Formula |
C27H32O8 |
---|---|
Molecular Weight |
484.5g/mol |
IUPAC Name |
diethyl 4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C27H32O8/c1-5-33-25(29)23-19(28)15-27(3,31)24(26(30)34-6-2)22(23)18-12-13-20(21(14-18)32-4)35-16-17-10-8-7-9-11-17/h7-14,22-24,31H,5-6,15-16H2,1-4H3 |
InChI Key |
RHSGJAYFDZEYOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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